molecular formula C14H9Br2N B14139436 4,6-Dibromo-2-phenyl-1H-indole

4,6-Dibromo-2-phenyl-1H-indole

Cat. No.: B14139436
M. Wt: 351.04 g/mol
InChI Key: YJMMUEFQYVTRKZ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of bromine atoms at the 4 and 6 positions and a phenyl group at the 2 position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-phenyl-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dibromo-2-phenyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-phenyl-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and the indole ring structure may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-phenyl-1H-indole is unique due to the presence of two bromine atoms at specific positions on the indole ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H9Br2N

Molecular Weight

351.04 g/mol

IUPAC Name

4,6-dibromo-2-phenyl-1H-indole

InChI

InChI=1S/C14H9Br2N/c15-10-6-12(16)11-8-13(17-14(11)7-10)9-4-2-1-3-5-9/h1-8,17H

InChI Key

YJMMUEFQYVTRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3Br)Br

Origin of Product

United States

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